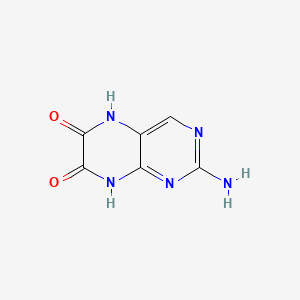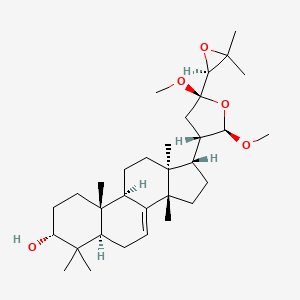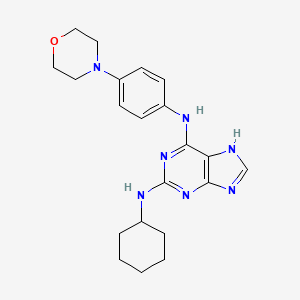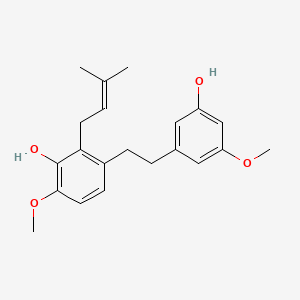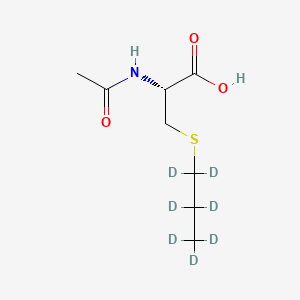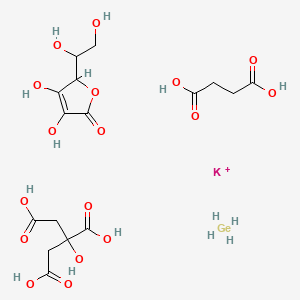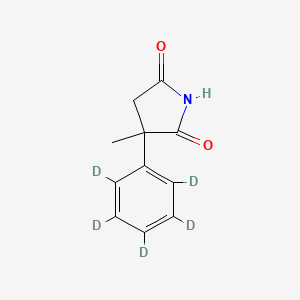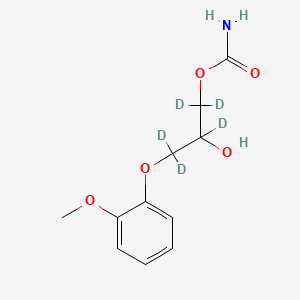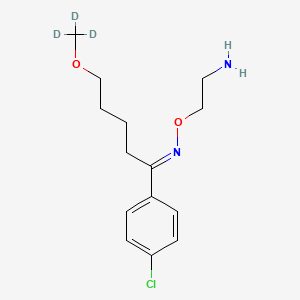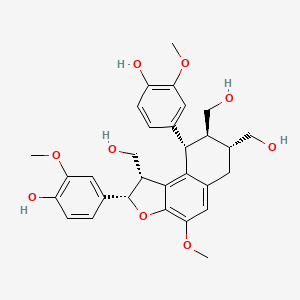
Nolatrexed-d4 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nolatrexed-d4 Dihydrochloride is a deuterated form of Nolatrexed Dihydrochloride, a novel folate-based inhibitor of thymidylate synthase. Thymidylate synthase is an enzyme that plays a crucial role in the de novo synthesis of thymidine nucleotides, which are essential for DNA synthesis. This compound has been investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis in rapidly dividing cells .
Méthodes De Préparation
The synthesis of Nolatrexed-d4 Dihydrochloride involves several steps, starting from the appropriate precursor compounds. One method involves the direct conversion of 4-bromo-5-methylisatin into methyl anthranilate using potassium peroxydisulfate and sodium methoxide. The final Ullmann reaction employs potassium carbonate instead of sodium hydride, and the amount of copper catalysts is significantly reduced. Sodium sulfide solution is used to efficiently remove copper under neutral conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
Nolatrexed-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in analytical studies to understand the behavior of deuterated molecules.
Biology: Investigated for its effects on cellular processes, particularly DNA synthesis and repair.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mécanisme D'action
Nolatrexed-d4 Dihydrochloride exerts its effects by inhibiting thymidylate synthase, an enzyme involved in the synthesis of thymidine nucleotides. By inhibiting this enzyme, the compound prevents the formation of thymidine, which is essential for DNA synthesis. This inhibition leads to the disruption of DNA synthesis and cell division, particularly in rapidly dividing cancer cells. The molecular targets and pathways involved include the folate-binding site of thymidylate synthase and the downstream effects on DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Nolatrexed-d4 Dihydrochloride is unique compared to other thymidylate synthase inhibitors due to its deuterated nature, which can provide insights into the behavior of deuterated molecules in biological systems. Similar compounds include:
Raltitrexed: Another thymidylate synthase inhibitor used in cancer therapy.
Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthase and other folate-dependent enzymes.
Methotrexate: A classical antifolate that inhibits dihydrofolate reductase and indirectly affects thymidylate synthase.
This compound stands out due to its specific inhibition of thymidylate synthase and its potential use in studying deuterated compounds in biological systems.
Propriétés
Numéro CAS |
1246815-52-0 |
|---|---|
Formule moléculaire |
C14H12N4OS |
Poids moléculaire |
288.361 |
Nom IUPAC |
2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D |
Clé InChI |
XHWRWCSCBDLOLM-UGWFXTGHSA-N |
SMILES |
CC1=C(C2=C(C=C1)NC(=NC2=O)N)SC3=CC=NC=C3 |
Synonymes |
2-Amino-6-methyl-5-(4-pyridinylthio-d4)-4(1H)-quinazolinone Hydrochloride; AG 337-d4; Thymitaq-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


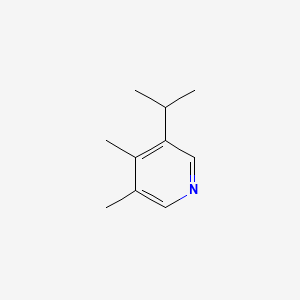
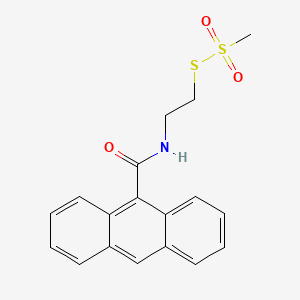
![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)
